1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone typically involves the reaction of 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone hydrazone: A similar compound with a different hydrazone derivative.
2-(2,4-Dinitrophenyl)hydrazone derivatives: Compounds with similar hydrazone functional groups but different aromatic substituents.
Uniqueness
1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone is unique due to the presence of both the brominated benzofuran and the dinitrophenyl hydrazone moieties. This combination of functional groups may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C17H13BrN4O5 |
---|---|
Molecular Weight |
433.2 g/mol |
IUPAC Name |
N-[(E)-1-(5-bromo-3-methyl-1-benzofuran-2-yl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H13BrN4O5/c1-9-13-7-11(18)3-6-16(13)27-17(9)10(2)19-20-14-5-4-12(21(23)24)8-15(14)22(25)26/h3-8,20H,1-2H3/b19-10+ |
InChI Key |
LXXCRLBCNWACTJ-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)/C(=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.